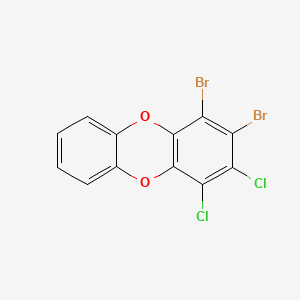
N-Butyl-N'-(2-hydroxy-4-iodophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea is an organic compound with the molecular formula C11H15IN2O2 It is a derivative of urea, characterized by the presence of a butyl group and a hydroxy-iodophenyl group attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of butylamine with 2-hydroxy-4-iodophenyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea may involve large-scale synthesis using similar nucleophilic addition reactions. The process can be optimized for high yield and purity by controlling reaction parameters such as temperature, pH, and reactant concentrations. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-Cyclohexyl-N’-(4-iodophenyl)urea: Similar structure but with a cyclohexyl group instead of a butyl group.
N-Phenyl-N’-(2-hydroxy-4-iodophenyl)urea: Similar structure but with a phenyl group instead of a butyl group.
Uniqueness
N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea is unique due to the presence of both a butyl group and a hydroxy-iodophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
112936-50-2 |
|---|---|
分子式 |
C11H15IN2O2 |
分子量 |
334.15 g/mol |
IUPAC名 |
1-butyl-3-(2-hydroxy-4-iodophenyl)urea |
InChI |
InChI=1S/C11H15IN2O2/c1-2-3-6-13-11(16)14-9-5-4-8(12)7-10(9)15/h4-5,7,15H,2-3,6H2,1H3,(H2,13,14,16) |
InChIキー |
JNBUXQOVGDBCJN-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)NC1=C(C=C(C=C1)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



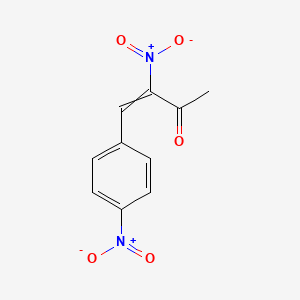


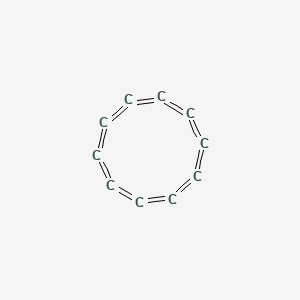

![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)
![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)

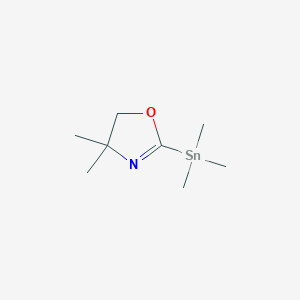

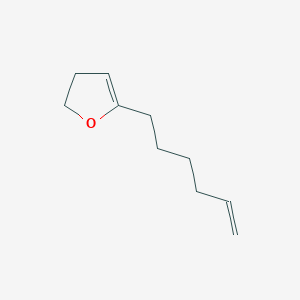
![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)
